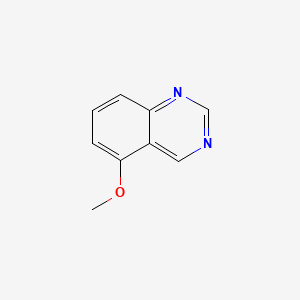

5-Methoxyquinazoline

Übersicht

Beschreibung

5-Methoxyquinazoline is a heterocyclic aromatic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . The methoxy group at the 5-position of the quinazoline ring enhances its chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyquinazoline can be achieved through several methods. One common approach involves the cyclization of 2-amino-5-methoxybenzoic acid with formamide under acidic conditions . Another method includes the reaction of 2-amino-5-methoxybenzamide with orthoesters or formic acid . These reactions typically require elevated temperatures and the presence of catalysts such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Substitution Reactions

Substitution reactions are central to modifying the quinazoline core, enabling the introduction of functional groups that enhance biological activity or serve as intermediates for further derivatization.

Key Examples:

-

Ammonolysis :

-

Palladium-Catalyzed Substitution :

Research Findings:

-

Substitution at the 2- and 4-positions of quinazoline enhances interactions with biological targets like EGFR and DHFR, improving inhibitory activity .

-

Electron-donating groups (e.g., methoxy) at the 5-position stabilize intermediates during substitution, facilitating high-yield reactions .

Cyclization Reactions

Cyclization is employed to construct macrocyclic or fused-ring systems, which are pivotal in drug design for improving target selectivity and metabolic stability.

Key Example:

-

Macrocyclization via Mitsunobu Reaction :

Research Findings:

-

Macrocyclization reduces off-target effects by rigidifying the quinazoline scaffold, as demonstrated in mutant EGFR-selective inhibitors .

-

Cyclization in ethanol/water (4:1) optimizes yield for intermediates, enabling scalable synthesis .

Cross-Coupling Reactions

Palladium-mediated cross-coupling reactions enable the introduction of aryl or alkyl groups, enhancing structural diversity.

Key Example:

-

Suzuki-Miyaura Coupling :

Oxidation and Reduction:

-

Oxidation : Limited data due to restricted sources, but analogous quinazolines undergo oxidation to N-oxides using H₂O₂ or peracids .

-

Reduction : NaBH₄ or LiAlH₄ reduces carbonyl groups to alcohols in related derivatives .

Table 2: Impact of Substituents on Bioactivity

| Position | Substituent | Activity Enhancement | Reference |

|---|---|---|---|

| 2 | Phenyl | Improved DHFR inhibition (IC₅₀ = 0.011 μM) | |

| 3 | Propyl | Anti-proliferative (IC₅₀ = 7.52 μM) | |

| 5 | Methoxy | Stabilized binding to EGFR |

Mechanistic Insights

-

Palladium-Mediated Mechanisms : In one-step syntheses, Pd catalysts facilitate C–N bond formation, converting carbonyl groups to amines via intermediates .

-

Electrophilic Aromatic Substitution : The methoxy group directs electrophiles to the 6- and 8-positions, enabling regioselective modifications .

Industrial and Scalable Methods

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

5-Methoxyquinazoline has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

Antimicrobial Properties

Research has demonstrated that derivatives of quinazoline, including this compound, exhibit antimicrobial activity. A study highlighted the synthesis of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, which showed improved activity against gyrase-resistant strains of Escherichia coli and Staphylococcus aureus compared to traditional fluoroquinolones. The modifications in the quinazoline structure enhanced its efficacy against resistant bacterial strains, making it a candidate for further development in antimicrobial therapy .

Cancer Research

Quinazoline derivatives have also been explored as potential anticancer agents. The compound's ability to inhibit specific kinases involved in cancer pathways is under investigation. For instance, modifications of quinazoline structures have led to the development of potent inhibitors targeting epidermal growth factor receptor (EGFR) pathways, which are crucial in various cancers .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties.

Case Study: EGFR Inhibition

A notable case study involved the design of new EGFR inhibitors based on quinazoline scaffolds. The study focused on scaffold morphing techniques to enhance binding affinity and selectivity towards EGFR, demonstrating that small modifications in the quinazoline structure could significantly impact biological activity .

Synthesis and Characterization

The synthesis of this compound involves several methodologies that have been optimized for yield and purity.

Synthetic Pathways

The compound can be synthesized through various methods, including:

- Copper-Catalyzed Reactions : Utilizing copper catalysts has proven effective in forming quinazoline derivatives from starting materials such as (2-bromophenyl)methylamines and 2-aminobenzylamines .

- Reflux Conditions : Some methods involve refluxing quinazoline precursors with methanol and iodomethane in the presence of bases like potassium hydroxide to achieve high yields .

Data Tables

Here is a summary table detailing some key research findings related to this compound:

Wirkmechanismus

The mechanism of action of 5-Methoxyquinazoline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In cancer therapy, it may inhibit the activity of enzymes involved in cell proliferation and survival, leading to apoptosis of cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Quinazoline: The parent compound without the methoxy group.

4-Methoxyquinazoline: A similar compound with the methoxy group at the 4-position.

6-Methoxyquinazoline: A similar compound with the methoxy group at the 6-position.

Uniqueness

5-Methoxyquinazoline is unique due to the position of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the 5-position can enhance its ability to interact with specific molecular targets, making it a valuable compound in drug development and other scientific research applications .

Biologische Aktivität

5-Methoxyquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Quinazoline Derivatives

Quinazoline derivatives, including this compound, have been reported to exhibit various pharmacological activities such as:

- Anticancer

- Anti-inflammatory

- Antibacterial

- Antihypertensive

- Analgesic

The structural modifications in quinazoline derivatives have led to the development of compounds with enhanced biological activities. The hybridization of different pharmacologically active molecules into quinazoline structures has proven effective in increasing their therapeutic potential .

Structure-Activity Relationship (SAR)

This compound has shown notable anticancer activity, particularly against various human cancer cell lines. The SAR studies indicate that substitutions at specific positions on the quinazoline ring significantly influence its biological activity. For instance, modifications at the 2nd and 4th positions often enhance the inhibitory effects against cancer cell proliferation .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | Anticancer | 10.72 | HCT-116 |

| 4-Amino-5-methoxyquinazoline | Anticancer | 21.29 | MCF-7 |

| 2-Chloro-8-methoxyquinazoline | DHFR Inhibition | 0.011 | N/A |

| 3-Amino-8-methoxyquinazoline | Antimicrobial | N/A | Various Pathogens |

Pharmacological Studies

Recent studies have highlighted the potential of this compound and its derivatives as therapeutic agents:

- Anticancer Properties : A series of synthesized derivatives were evaluated for their cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast), HCT-116 (colon), and HepG2 (liver). Most compounds exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating their potential as anticancer agents .

- Inhibition of Key Enzymes : Some derivatives have been found to inhibit critical enzymes involved in cancer progression, such as dihydrofolate reductase (DHFR). For example, a derivative showed an IC50 value of 0.011 µM against DHFR, outperforming methotrexate .

- Antimicrobial Activity : Certain compounds derived from this compound exhibited inhibitory properties against various pathogens, including bacteria and protozoa, making them candidates for further development in antimicrobial therapies .

Case Studies

Several case studies have been documented to illustrate the practical applications of this compound derivatives:

- Study on Cancer Cell Lines : A recent evaluation demonstrated that a novel series of quinazoline-based agents displayed moderate to good anticancer potential across various human cancer cell lines. The most potent derivative recorded IC50 values significantly lower than standard chemotherapeutics like doxorubicin .

- Multitarget Inhibitors : Some synthesized compounds were shown to possess multi-target inhibitory activities against several proteins involved in cancer signaling pathways, such as Hsp90 and EGFR. This multitarget approach may enhance therapeutic efficacy while reducing side effects associated with traditional single-target drugs .

Eigenschaften

IUPAC Name |

5-methoxyquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-12-9-4-2-3-8-7(9)5-10-6-11-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACCVTKJXKFSAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=NC=NC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617814 | |

| Record name | 5-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7556-87-8 | |

| Record name | 5-Methoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.